molecular formula C12H12ClN3O2 B2466928 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 865287-24-7

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No. B2466928
CAS RN: 865287-24-7
M. Wt: 265.7
InChI Key: RDZOIPVBKQGCGF-UHFFFAOYSA-N
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Description

“N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide” is a chemical compound that belongs to the class of organic compounds known as fatty amides . It is a derivative of butyramide , which is the amide of butyric acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, “Butanamide, N-(4-chlorophenyl)-3-oxo-” has a molecular weight of 211.645 and its IUPAC Standard InChI is InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) .


Physical And Chemical Properties Analysis

Butyramide, a related compound, is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether . At room temperature, butyramide is a crystalline solid .

Scientific Research Applications

Antitubercular Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide derivatives have been reported to exhibit antitubercular activities. Specifically, compounds similar to this derivative demonstrated moderate antitubercular activity against Mycobacterium tuberculosis H37RV strain, suggesting their potential as antitubercular agents. This is supported by the finding that certain derivatives like 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide showed promising lead molecule characteristics with low minimum inhibitory concentrations, indicating strong antitubercular properties without significant toxicity against normal cell lines (Abdul-Malek et al., 2018) (Nayak et al., 2016).

Insecticidal Activity

Research indicates that this compound and its analogs possess insecticidal properties. A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that certain compounds showed effective insecticidal activities against the diamondback moth, Plutella xylostella, one of the most destructive pests of cruciferous crops. These findings imply the potential use of these compounds in agricultural pest control (Qi et al., 2014).

Antimicrobial and Antifungal Properties

Compounds synthesized from this compound have been evaluated for their antimicrobial and antifungal properties. These compounds have demonstrated significant activity against various pathogenic strains of bacteria and fungi, indicating their potential in developing new antimicrobial and antifungal agents. The structural variations in these compounds are crucial for their activity, as seen in studies where certain modifications led to increased potency against specific microbial strains (Kapadiya et al., 2020) (Horrocks et al., 2013).

Antioxidant Activity

The synthesis of novel compounds derived from this compound has led to the discovery of substances with potent antioxidant properties. These compounds were effective in scavenging free radicals, indicating their potential as antioxidants. The studies utilized various assays to determine the antioxidant properties, showing that certain derivatives exhibit significant free-radical scavenging ability, thereby highlighting their potential as therapeutic agents in conditions where oxidative stress is a contributing factor (Shakir et al., 2014).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZOIPVBKQGCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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